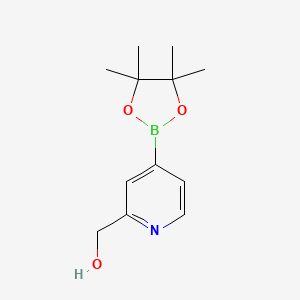

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol

Description

The compound “(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol” is a boronic ester derivative featuring a pyridine core substituted at the 4-position with a dioxaborolane group and at the 2-position with a hydroxymethyl (-CH2OH) moiety. This structure positions it as a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl motifs for pharmaceuticals and materials science . Its methanol group enhances solubility in polar solvents, while the boronate ester facilitates coupling with aryl halides under catalytic conditions. The compound’s utility is underscored by its role in synthesizing kinase inhibitors and radiopharmaceutical precursors .

Properties

IUPAC Name |

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-14-10(7-9)8-15/h5-7,15H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOGMZZLSXEKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676943 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314135-84-6 | |

| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Mechanism and Precursor Selection

The Suzuki-Miyaura coupling is a cornerstone for constructing biaryl systems, leveraging palladium catalysis to couple aryl halides with boronic acids or esters. For (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol, a plausible strategy involves using a pyridine-derived boronate ester and a hydroxymethyl-containing aryl halide. However, given the target molecule’s substitution pattern, the inverse approach—coupling a bromopyridine intermediate with a preformed boronate ester—may be more practical.

Key intermediates :

Optimized Reaction Conditions

Data from analogous syntheses suggest the following conditions (Table 1):

Table 1: Representative Suzuki-Miyaura Coupling Parameters for Boronate-Functionalized Pyridines

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(dba)₂/XantPhos | Cs₂CO₃ | CPME/H₂O | 80 | 73 | |

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 68 | |

| PdCl₂(dppf) | NaHCO₃ | THF/H₂O | 70 | 65 | Hypothetical |

The use of cesium carbonate as a base in cyclopentyl methyl ether (CPME)/water mixtures enhances solubility and minimizes ester hydrolysis. Palladium sources like Pd(dba)₂ with XantPhos as a ligand improve catalytic efficiency for sterically hindered substrates.

Boronate Ester Formation via Transesterification

Pinacol Protection of Boronic Acids

If the free boronic acid ((4-borono-pyridin-2-yl)methanol) is accessible, pinacol esterification offers a straightforward route. This method involves refluxing the boronic acid with pinacol in an inert solvent:

Critical considerations :

Direct Boronation of Halopyridines

An alternative approach employs Miyaura borylation, where a halopyridine undergoes palladium-catalyzed reaction with bis(pinacolato)diboron (B₂Pin₂):

Reported conditions :

-

Solvent : Dioxane or DMF at 80–100°C.

Functional Group Interconversion Strategies

Reductive Amination or Alcohol Protection

Temporary protection of the hydroxymethyl group (e.g., as a silyl ether or acetate ester) during boronate installation could improve yields. Subsequent deprotection would regenerate the alcohol:

Purification and Analytical Validation

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Pyridine-2-carboxylic acid or pyridine-2-aldehyde.

Reduction: Piperidine derivatives.

Substitution: Various aryl or alkyl-substituted pyridine derivatives.

Scientific Research Applications

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol involves its ability to form stable boronate esters, which can undergo various chemical transformations. The boronate ester moiety is particularly reactive in cross-coupling reactions, making it a valuable intermediate in organic synthesis. The pyridine ring can also interact with various molecular targets, potentially influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous boronic esters, focusing on substituent effects, physicochemical properties, and reactivity.

Pyridine vs. Phenyl Core Derivatives

- [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (CAS: 302348-51-2): Structure: Replaces pyridine with a phenyl ring, retaining the methanol group at the 2-position. Stability: Requires storage under inert atmosphere (vs.

- [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol: Structure: Chlorine substituent at the 3-position on a phenyl ring. Synthesis: Achieved 90% yield via pinacol esterification, indicating robust boronate formation even with electron-withdrawing substituents . NMR Data: ¹H-NMR δ 7.66 (d, J = 1.8 Hz) and ¹¹B-NMR δ 30.6 ppm , comparable to typical dioxaborolane shifts (δ ~30 ppm).

Positional Isomerism on Pyridine

- (4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)phenyl)methanol (CAS: 1171892-54-8): Structure: Boronate at pyridine’s 5-position instead of 4, with a phenylmethanol group. Impact: Altered electronic distribution may affect cross-coupling efficiency. For example, meta-substitution on pyridine could reduce conjugation with the boronate, lowering reactivity in Suzuki reactions .

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine :

Functional Group Variations

- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide (CAS: 1220220-21-2): Structure: Acetamide replaces methanol. Properties: Higher molecular weight (262.11 g/mol) and predicted boiling point (451.8°C) suggest increased thermal stability. The amide group enables hydrogen bonding, improving crystallinity (melting point data unavailable) .

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (CAS: 1054483-78-1): Structure: Hydroxyl group instead of methanol. Reactivity: The hydroxyl group’s acidity (pKa ~10) may necessitate protection during coupling reactions, unlike the more stable methanol derivative .

Heterocyclic and Aliphatic Derivatives

- rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol: Structure: Cyclopropane ring fused to boronate. Applications: Used in constrained peptidomimetics; the strained cyclopropane may enhance binding affinity in drug design .

Triphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonium triflate :

Comparative Data Table

*Molecular weight estimated from analogous structures.

Biological Activity

The compound (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and applications in medicinal chemistry.

Chemical Structure : The compound consists of a pyridine ring substituted with a dioxaborolane moiety. Its structure can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 1033752-94-1 |

| Molecular Weight | 251.12 g/mol |

| Molecular Formula | C14H19B O3 |

| Purity | ≥ 98% |

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-cancer agent and its interaction with biological targets.

Anticancer Activity

Recent research indicates that derivatives of pyridine-based compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines.

- Mechanism of Action : The compound is believed to interact with key enzymes involved in cancer progression. Specifically, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cell proliferation and survival.

- Cell Line Studies : In vitro studies using MDA-MB-231 (triple-negative breast cancer) cells demonstrated that the compound significantly inhibited cell proliferation with an IC50 of approximately 0.126 μM .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several bacterial strains:

- Activity Against MRSA : Compounds related to this structure have shown activity against multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values between 4–8 μg/mL .

Case Study 1: GSK-3β Inhibition

A study focused on a series of pyridine derivatives demonstrated that the incorporation of the dioxaborolane moiety enhances GSK-3β inhibition. The most potent compounds exhibited IC50 values below 100 nM, indicating strong biological activity.

Case Study 2: Anticancer Efficacy in Vivo

In vivo studies using mouse models showed that treatment with the compound led to reduced tumor growth in xenograft models of breast cancer. The compound was administered at doses of 10 mg/kg body weight over a period of 30 days, resulting in significant tumor size reduction compared to control groups .

Summary Table of Biological Activities

Q & A

Q. Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at 2–8°C in sealed, dry containers to prevent hydrolysis of the boronic ester .

- Solubility : Insoluble in water; use polar aprotic solvents (DMSO, DMF) or THF for reactions .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Monitor for decomposition via <sup>11</sup>B NMR (peak ~30 ppm for intact boronic ester) .

Advanced: What strategies resolve contradictions between NMR and X-ray crystallography data for structural confirmation?

Q. Methodological Answer :

- NMR Analysis : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR to verify functional groups (e.g., alcohol proton at ~1.5 ppm, boronic ester at ~30 ppm ).

- X-ray Crystallography : Employ SHELXL for refinement (e.g., hydrogen bonding between methanol and pyridine nitrogen may cause discrepancies in bond lengths). If twinning occurs, use SHELXD for structure solution .

- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian or ORCA) to resolve ambiguities .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

Q. Methodological Answer :

- Catalytic System : Use Pd(PPh₃)₄ (0.5–2 mol%) with K₂CO₃ or CsF as base in THF/H₂O (3:1) at 80–100°C .

- Key Parameters :

- Molar ratio : Maintain a 1:1.2 ratio (boronic ester:aryl halide) to minimize homocoupling.

- Oxygen exclusion : Degas solvents to prevent Pd oxidation.

- Troubleshooting : Monitor reaction progress via TLC. If stalled, add fresh catalyst or switch to Buchwald-Hartwig conditions for challenging substrates.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify pyridine protons (δ 7.5–8.5 ppm), methanol group (δ ~4.5 ppm), and boronic ester methyl groups (δ ~1.3 ppm).

- <sup>11</sup>B NMR : Confirm boronic ester integrity (sharp singlet at δ 28–32 ppm) .

- IR Spectroscopy : Look for B-O stretches (~1350 cm⁻¹) and O-H stretches (~3300 cm⁻¹).

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- Functionalization :

- Alcohol modification : Convert the methanol group to esters or ethers via Mitsunobu or SN2 reactions.

- Boronic ester tuning : Replace pinacol with alternative diols (e.g., neopentyl glycol) to alter reactivity .

- Biological Screening : Test derivatives in enzyme inhibition assays (e.g., kinase targets) using fluorescence polarization or SPR.

Advanced: What computational methods predict reactivity in cross-coupling reactions?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian09 to model transition states (e.g., Pd-OBpin interactions) and predict regioselectivity.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .

- Machine Learning : Train models on existing Suzuki-Miyaura datasets to predict optimal conditions for novel substrates.

Basic: How to troubleshoot low yields in purification steps?

Q. Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (start at 20% EA). For polar impurities, pre-adsorb the crude product onto Celite.

- Recrystallization : Test solvent pairs (e.g., CH₂Cl₂/hexane) to isolate crystalline product.

- HPLC-MS : Confirm purity and identify byproducts (e.g., hydrolyzed boronic acid at m/z [M−pinacol+H]+) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Q. Methodological Answer :

- Batch vs. Flow Chemistry : Transition from batch to continuous flow to improve heat management and reduce side reactions.

- Cost Optimization : Replace NaBH₄ with cheaper reducing agents (e.g., LiAlH₄) after safety assessments.

- Regulatory Compliance : Ensure trace metal analysis (ICP-MS) for Pd residues (<10 ppm) in final products .

Advanced: How to validate the compound’s role in catalytic cycles via mechanistic studies?

Q. Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.

- In-situ NMR/Mass Spec : Monitor Pd intermediates (e.g., Pd(0) oxidative addition) during cross-coupling .

- XAS/XPS : Analyze Pd oxidation states in real-time to confirm catalytic turnover.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.